molecular formula C8H14 B076422 6-Methyl-1,6-heptadiene CAS No. 13643-06-6

6-Methyl-1,6-heptadiene

Cat. No. B076422
CAS RN: 13643-06-6
M. Wt: 110.2 g/mol
InChI Key: XNUNYHQZMMREQD-UHFFFAOYSA-N
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Description

6-Methyl-1,6-heptadiene is a chemical compound that belongs to the class of dienes. It is a colorless liquid with a pungent odor. This compound is widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 6-Methyl-1,6-heptadiene is not well understood. However, it is believed that this compound can act as a dienophile in Diels-Alder reactions. This reaction involves the addition of a diene and a dienophile to form a cyclic product. 6-Methyl-1,6-heptadiene can also undergo various reactions, including hydrogenation, oxidation, and reduction.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of 6-Methyl-1,6-heptadiene. However, studies have shown that this compound can be metabolized by liver enzymes and excreted in urine. It is also believed that this compound can interact with proteins and enzymes in the body, potentially affecting their function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-Methyl-1,6-heptadiene in lab experiments is its unique chemical structure, which allows for the synthesis of various organic compounds. However, this compound can be difficult to handle due to its pungent odor and potential toxicity. Additionally, the synthesis of 6-Methyl-1,6-heptadiene can be challenging and requires specific conditions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and application of 6-Methyl-1,6-heptadiene. One potential direction is the synthesis of new organic compounds using this compound as a building block. Additionally, further research is needed to understand the mechanism of action and potential biochemical and physiological effects of this compound. Finally, the development of new and more efficient synthesis methods for 6-Methyl-1,6-heptadiene could expand its use in various scientific fields.
Conclusion:
6-Methyl-1,6-heptadiene is a unique and versatile compound that has potential applications in various scientific fields. The synthesis of this compound can be achieved through several methods, and it can be used as a building block for the synthesis of various organic compounds. However, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound. Overall, 6-Methyl-1,6-heptadiene is a promising compound that has the potential to contribute to the advancement of scientific research.

Synthesis Methods

The synthesis of 6-Methyl-1,6-heptadiene can be achieved through several methods. One of the most common methods is the condensation reaction of 2-methyl-1,3-butadiene with acetylene. This reaction is catalyzed by a palladium catalyst and requires specific conditions, such as high temperature and pressure. Another method involves the reaction of 2-methyl-1,3-butadiene with propargyl alcohol in the presence of a strong acid catalyst. This method is less common but has been shown to be effective.

Scientific Research Applications

6-Methyl-1,6-heptadiene has a wide range of potential applications in scientific research. One of the most significant applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

properties

IUPAC Name

2-methylhepta-1,6-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h4H,1-2,5-7H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUNYHQZMMREQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201015947
Record name 2-methylhepta-1,6-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1,6-heptadiene

CAS RN

13643-06-6
Record name 2-methylhepta-1,6-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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